ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

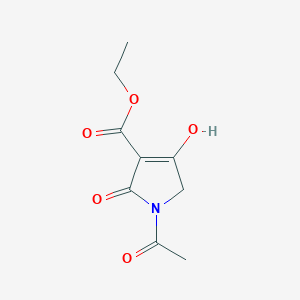

Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a substituted dihydropyrrole derivative featuring a fused pyrrolidinone core. Its structure includes an acetyl group at the N1 position, a hydroxyl group at C4, a ketone at C2, and an ethyl ester at C2. The acetyl and hydroxyl groups contribute to its polarity and hydrogen-bonding capacity, which may influence its reactivity and biological interactions.

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

ethyl 1-acetyl-3-hydroxy-5-oxo-2H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C9H11NO5/c1-3-15-9(14)7-6(12)4-10(5(2)11)8(7)13/h12H,3-4H2,1-2H3 |

InChI Key |

CHGZKONGFANQQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1=O)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its antitumor properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrole structure can enhance its activity against breast cancer cells, suggesting a potential pathway for developing new anticancer agents .

The compound's biological activity extends to anti-inflammatory properties. Recent studies have demonstrated that it can inhibit key inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Molecular docking studies have provided insights into how this compound interacts with specific enzymes involved in inflammation .

Material Science

In material science, this compound is being explored for its potential as a building block in the synthesis of functional polymers . Its unique structure allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals explored the anticancer activity of various pyrrole derivatives, including this compound. The results indicated that specific structural modifications could significantly enhance cytotoxicity against MCF-7 breast cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .

Case Study 2: Anti-inflammatory Properties

Another research article focused on the anti-inflammatory effects of pyrrole derivatives, highlighting this compound as a promising candidate for further development. The compound was shown to inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related pyrrolidinone derivatives have been synthesized and studied. Key comparisons include:

Key Observations :

- Hydrogen Bonding: The C4 hydroxyl group enables stronger intermolecular H-bonding than methoxy or aryl amino groups, affecting crystallinity and solubility .

- Biological Activity : Compounds with bulky substituents (e.g., aryl carbonyls) show enhanced enzyme inhibition (e.g., lipase IC50 = 0.77 mM for compound 355a ), suggesting the target compound’s acetyl group may optimize steric and electronic interactions for similar applications.

Crystallographic and Computational Analysis

- Bond Parameters : The target compound’s bond lengths (C=O: ~1.21 Å, C–O: ~1.36 Å) and angles are expected to align with related structures (e.g., 1.22 Å for C=O in ), confirming minimal distortion from substituent effects .

- Software Tools : SHELXL and WinGX are widely used for refining such structures, ensuring accuracy in reported parameters.

Biological Activity

Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The compound features a pyrrole ring with various functional groups that contribute to its reactivity and biological profile.

Structural Formula

The structural formula can be represented as follows:

Where:

- C denotes carbon atoms,

- H denotes hydrogen atoms,

- N denotes nitrogen atoms,

- O denotes oxygen atoms.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Activity

The compound has also demonstrated potential anticancer activity. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.

Case Study: Glioma Cell Line

A study investigated the effects of this compound on glioma cells (C6 rat). The results indicated a significant reduction in cell viability at concentrations above 50 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can alter ROS levels within cells, leading to apoptosis in cancer cells.

- Receptor Interaction : this compound may interact with specific receptors involved in inflammatory responses.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and structurally related derivatives?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs) involving amines, aldehydes, and dialkyl acetylenedicarboxylates. For example:

- Three-component reactions in ethanol/water mixtures catalyzed by β-cyclodextrin or malic acid yield pyrrolidinone derivatives under mild conditions (room temperature, short reaction times) .

- Optimization strategies include using electron-withdrawing substituents on aldehydes to enhance reaction efficiency and yield. For instance, 4-fluorobenzaldehyde improves reactivity compared to electron-donating groups .

- Green chemistry approaches emphasize solvent selection (ethanol/water) and recyclable catalysts (e.g., β-cyclodextrin) to minimize environmental impact .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:

Structural confirmation involves:

- Spectroscopic techniques :

- Single-crystal X-ray diffraction :

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?

Answer:

Discrepancies often arise from disordered solvent molecules or twinned crystals. Methodological solutions include:

- SHELXL refinement :

- Validation tools :

Advanced: What computational approaches are used to study the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) provide insights into:

- Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., hydroxyl and carbonyl groups as reactive centers) .

- Frontier molecular orbitals (HOMO/LUMO) : Predicts charge-transfer interactions. For example, HOMO localization on the pyrrolidinone ring correlates with nucleophilic reactivity .

- Geometric optimization : Validates experimental bond lengths/angles (e.g., C=O bond deviations < 0.02 Å between DFT and X-ray data) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

Answer:

Key parameters include:

- Catalyst screening : Compare green catalysts (malic acid, β-cyclodextrin) vs. traditional acids (e.g., acetic acid). Malic acid achieves yields >85% in ethanol .

- Solvent effects : Polar protic solvents (ethanol/water) enhance solubility of intermediates, while aprotic solvents (DMF) may reduce side reactions .

- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .

Advanced: What strategies are employed to resolve challenges in NMR assignment for complex derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.